Cetirizinhydrochlorid

Übersicht

Beschreibung

Cetirizinhydrochlorid ist ein Antihistaminikum der zweiten Generation, das hauptsächlich zur Behandlung allergischer Reaktionen wie Heuschnupfen, Dermatitis und Urtikaria (Nesselsucht) eingesetzt wird . Es ist bekannt für seine Wirksamkeit bei der Linderung von Symptomen wie Juckreiz, Niesen und Schnupfen, indem es Histamin-H1-Rezeptoren blockiert . This compound ist rezeptfrei erhältlich und wird aufgrund seiner minimalen sedierenden Wirkung im Vergleich zu Antihistaminika der ersten Generation weit verbreitet eingesetzt .

Wissenschaftliche Forschungsanwendungen

Cetirizinhydrochlorid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen. In der Medizin wird es zur Behandlung von allergischer Rhinitis, chronischer Urtikaria und anderer Histamin-vermittelter Erkrankungen eingesetzt . Es wird auch in klinischen Studien eingesetzt, um seine Wirksamkeit mit anderen Antihistaminika zu vergleichen . In der Chemie wird this compound in spektrophotometrischen Methoden zur Arzneimittelschätzung und -validierung verwendet . Darüber hinaus hat es Anwendungen in der Biologie zur Untersuchung von Arzneimittelwechselwirkungen und Pharmakokinetik .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv periphere H1-Rezeptoren hemmt, die für die Vermittlung allergischer Reaktionen verantwortlich sind . Als Metabolit von Hydroxyzin blockiert this compound die Wirkung von Histamin, einem chemischen Botenstoff, der an allergischen Reaktionen beteiligt ist . Diese Hemmung verhindert Symptome wie Juckreiz, Schwellung und Rötung . This compound besitzt auch einige mastzellstabilisierende Eigenschaften, die zu seinen antihistaminischen Wirkungen beitragen .

Wirkmechanismus

Target of Action

Cetirizine hydrochloride, commonly known as Zyrtec, is an orally active second-generation histamine H1 antagonist . Its primary targets are the peripheral H1 receptors . These receptors are involved in allergic reactions, and their inhibition can help alleviate allergy symptoms .

Mode of Action

Cetirizine’s principal effects are achieved through the selective inhibition of these peripheral H1 receptors . By blocking these receptors, cetirizine prevents histamine from binding and exerting its effects, thereby reducing allergic symptoms .

Biochemical Pathways

By inhibiting the H1 receptors, cetirizine prevents histamine-induced responses such as itching, nasal secretion, bronchial and intestinal smooth muscle contraction, and vasodilation .

Pharmacokinetics

Cetirizine’s pharmacokinetics have been found to increase linearly with dose across a range of 5 to 60 mg . Its maximum concentration (Cmax) following a single dose has been found to be 257 ng/mL for 10 mg and 580 ng/mL for 20 mg . Food has no effect on the bioavailability of cetirizine but has been found to delay the time to reach maximum concentration (Tmax) by 1.7 hours (i.e., to approximately 2.7 hours) and to decrease the Cmax by 23% .

Result of Action

The molecular and cellular effects of cetirizine’s action result in the relief of allergy symptoms. Cetirizine is indicated for the relief of symptoms associated with seasonal allergic rhinitis caused by allergens such as ragweed, grass, and tree pollens in adults and children 2 years of age and above . Symptoms treated effectively include sneezing, rhinorrhea, nasal pruritus, ocular pruritus, tearing, and redness of the eyes .

Action Environment

The action, efficacy, and stability of cetirizine can be influenced by various environmental factors. For instance, in the emergency department or urgent care setting, an intravenous H1 antihistamine like cetirizine may provide faster relief of acute urticaria symptoms than an orally administered H1 antihistamine . Furthermore, cetirizine’s effectiveness can be influenced by the presence of allergens in the environment, such as ragweed, grass, and tree pollens .

Biochemische Analyse

Biochemical Properties

Cetirizine hydrochloride interacts with histamine receptors in the body, specifically the H1 receptor . By binding to these receptors, Cetirizine hydrochloride prevents histamine from exerting its effects, thereby reducing allergic symptoms .

Cellular Effects

Cetirizine hydrochloride’s primary effect at the cellular level is the prevention of histamine receptor activation . This can influence cell signaling pathways, particularly those involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of Cetirizine hydrochloride involves its binding to the H1 histamine receptor . This binding prevents histamine from activating the receptor, which in turn prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, Cetirizine hydrochloride has been shown to have a long half-life, which contributes to its long-lasting effects . Over time, it is metabolized in the liver and excreted in the urine .

Dosage Effects in Animal Models

In animal models, the effects of Cetirizine hydrochloride have been shown to be dose-dependent . Higher doses result in a greater degree of histamine receptor blockade, leading to a more pronounced reduction in allergic symptoms .

Metabolic Pathways

Cetirizine hydrochloride is metabolized in the liver, primarily through oxidation . The metabolites are then excreted in the urine .

Transport and Distribution

After oral administration, Cetirizine hydrochloride is well absorbed and widely distributed throughout the body . It is able to cross the blood-brain barrier, although to a lesser extent than older generation antihistamines .

Subcellular Localization

Cetirizine hydrochloride primarily exerts its effects at the cell surface, where the H1 histamine receptors are located . It can also enter cells and exert effects intracellularly .

Vorbereitungsmethoden

Die Herstellung von Cetirizinhydrochlorid umfasst sowohl synthetische Wege als auch industrielle Produktionsverfahren. Eine übliche Methode beinhaltet die Synthese von Cetirizinnatriumsalz, gefolgt von Ionenaustausch zur Entfernung von Natrium und der Zugabe von konzentrierter Salzsäure zur Bildung von this compound . Die Reaktionsbedingungen umfassen typischerweise die Steuerung des pH-Werts auf unter 2,5 während des Ionenaustauschs und die Einstellung auf 0,5-1,0 während der Zugabe von Salzsäure . Dieses Verfahren vereinfacht den Prozess, verkürzt die Reaktionszeit und senkt den Energieverbrauch .

Analyse Chemischer Reaktionen

Cetirizinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Schwefelsäure, Silberkomplexe und nichtsteroidale Antirheumatika (NSAR) . So wird beispielsweise eine Chemilumineszenzreaktion unter Verwendung eines dreiwertigen Silberkomplexes und Schwefelsäure zur Bestimmung von Cetirizindihydrochlorid in Arzneimitteln eingesetzt . Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .

Vergleich Mit ähnlichen Verbindungen

Cetirizinhydrochlorid wird oft mit anderen Antihistaminika der zweiten Generation wie Loratadin und Fexofenadin verglichen . Obwohl alle drei bei der Behandlung allergischer Reaktionen wirksam sind, ist bekannt, dass this compound bei einigen Personen leichte Schläfrigkeit verursacht, im Gegensatz zu Loratadin und Fexofenadin, die nicht schläfrig machen . Eine weitere ähnliche Verbindung ist Levocetirizin, das aktive Enantiomer von Cetirizin, das ähnliche Vorteile mit möglicherweise weniger Nebenwirkungen bietet . This compound und Cetirizindihydrochlorid unterscheiden sich hauptsächlich in ihrer chemischen Zusammensetzung, wobei letzteres zwei Chloridionen enthält .

Eigenschaften

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGNDCPOVPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016667 | |

| Record name | Cetirizine monohydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-52-1, 798544-25-9 | |

| Record name | Cetirizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CETIRIZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cetirizine monohydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

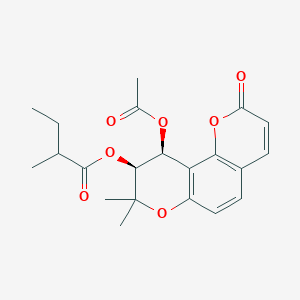

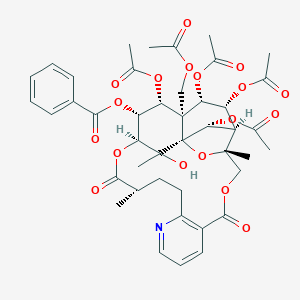

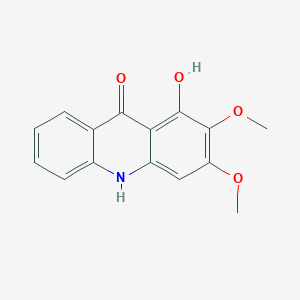

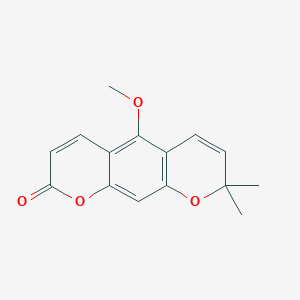

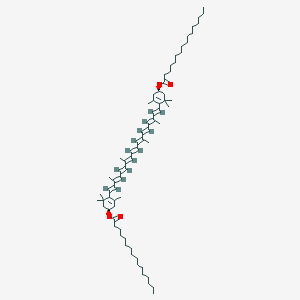

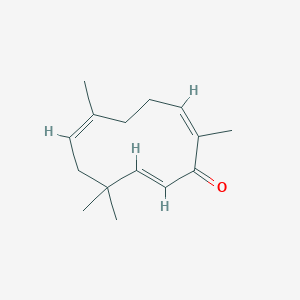

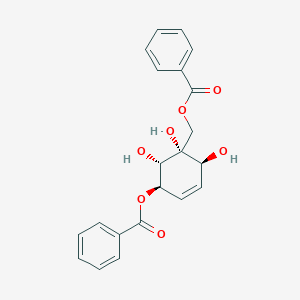

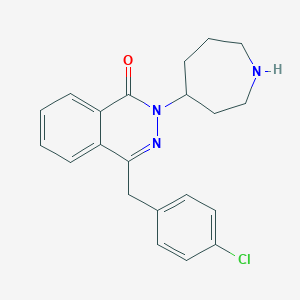

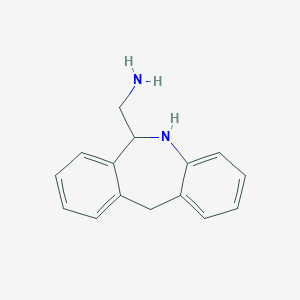

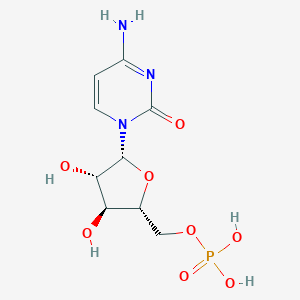

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.